molecular formula C12H16N2O2 B8732288 methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate

methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate

Cat. No.: B8732288
M. Wt: 220.27 g/mol
InChI Key: UVYAMFCSPVRORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is an organic compound that features a pyrrolidine ring substituted with an amino group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine, followed by reduction and esterification steps. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction of the nitro group to an amino group. The esterification can be achieved using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate for further substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a nitro group instead of an amino group.

    1-(4-Hydroxy-phenyl)-pyrrolidine-2-carboxylic acid methyl ester: Contains a hydroxy group instead of an amino group.

Uniqueness: methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The amino group can participate in a wider range of chemical reactions, making this compound versatile for various applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 1-(4-aminophenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h4-7,11H,2-3,8,13H2,1H3

InChI Key

UVYAMFCSPVRORS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-nitro-phenyl)-pyrrolidine-2-carboxylic acid methyl ester (0.55 g, 2.2 mmol) in methanol (15 ml) was hydrogenated over 10% Pd—C (50 mg) at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and the filtrate evaporated to yield 1-(4-amino-phenyl)-pyrrolidine-2-carboxylic acid methyl ester (0.35 g, 72%).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

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